OTX008

Übersicht

Beschreibung

Diese Verbindung hat in präklinischen Studien vielversprechende Ergebnisse für ihre antineoplastischen und antiangiogenen Eigenschaften gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

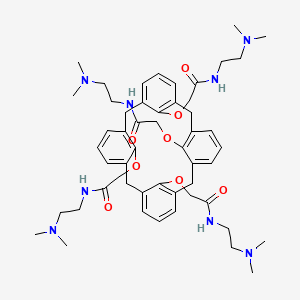

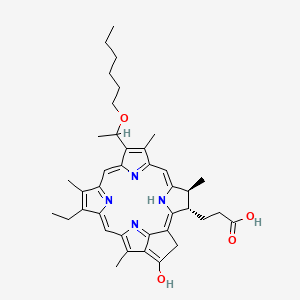

OTX-008 wird durch eine Reihe von chemischen Reaktionen unter Verwendung von Calixaren-Derivaten synthetisiert. Die Synthese beinhaltet typischerweise die Funktionalisierung von Calixaren mit spezifischen Substituenten, die seine Bindungsaffinität zu Galectin-1 erhöhen . Die Reaktionsbedingungen umfassen häufig die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für OTX-008 nicht weit verbreitet sind, wird die Verbindung im Allgemeinen in kontrollierten Laboreinstellungen für Forschungszwecke hergestellt. Der Produktionsprozess beinhaltet mehrere Reinigungsschritte, um eine hohe Reinheit und Konsistenz sicherzustellen .

Wissenschaftliche Forschungsanwendungen

OTX-008 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht wegen seiner Rolle bei der Modulation der Zellproliferation, Apoptose und Angiogenese.

Medizin: Wird als potenzieller Therapeutikum zur Behandlung von Krebs aufgrund seiner antineoplastischen und antiangiogenen Eigenschaften untersucht

Wirkmechanismus

OTX-008 übt seine Wirkung aus, indem es direkt an Galectin-1 bindet und Konformationsänderungen induziert, die seine Bindung an Kohlenhydrate hemmen . Diese Hemmung unterbricht die Rolle von Galectin-1 bei Zellproliferation, Apoptose und Angiogenese, was zu einem reduzierten Tumorwachstum und einer reduzierten Angiogenese führt . Die Verbindung verstärkt auch die Oxidation von Galectin-1 und fördert so seinen Abbau über den Proteasom-Weg .

Wirkmechanismus

Target of Action

OTX008 is a selective inhibitor of galectin-1 (Gal1) . Gal1 is a carbohydrate-binding protein implicated in various stages of tumorigenesis . It plays a role in cancer cell proliferation, invasion, and tumor angiogenesis .

Mode of Action

This compound is a calixarene derivative designed to bind the Gal1 amphipathic β-sheet conformation . It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways in certain cancer cells . It also induces G2/M cell cycle arrest through CDK1 .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits Gal1 expression and ERK1/2 and AKT-dependent survival pathways . It also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells .

Pharmacokinetics

This compound has favorable pharmacokinetic properties. After administration, it achieves a high plasma concentration and distributes rapidly . It is eliminated with a half-life of approximately 31.4 hours . This compound accumulates in the tumor after repeated administrations, achieving a concentration compatible with the concentrations active in vitro .

Result of Action

This compound has demonstrated antineoplastic activity. In cultured cancer cells, it inhibits proliferation and invasion at micromolar concentrations . Antiproliferative effects correlate with Gal1 expression across a large panel of cell lines . Furthermore, it downregulates cancer cell proliferation, invasion, and tumor angiogenesis .

Action Environment

The environment can influence the action of this compound. For example, the compound’s efficacy can be affected by the expression levels of Gal1 in the cancer cells . Furthermore, combination studies have shown that this compound displays synergy with several cytotoxic and targeted therapies, principally when this compound is administered first .

Biochemische Analyse

Biochemical Properties

OTX008 interacts with galectin-1, a protein involved in various cellular processes . It binds directly to galectin-1, inducing a conformational change that reduces galectin-1’s binding to carbohydrates . This interaction inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways in certain cells .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It inhibits the proliferation and invasion of cancer cells at micromolar concentrations . This compound also affects endothelial cell proliferation, motility, invasiveness, and cord formation . The effects of this compound on tumor cell proliferation vary among cell lines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits galectin-1 expression and ERK1/2 and AKT-dependent survival pathways, and induces G2/M cell cycle arrest through CDK1 . This compound also enhances the anti-proliferative effects of Semaphorin-3A (Sema3A) in certain cells and reverses invasion induced by exogenous galectin-1 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound treatment is associated with the down-regulation of galectin-1 and Ki67 in treated tumors, as well as decreased microvessel density and VEGFR2 expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound treatment (5 mg/kg/day) demonstrated a significant reduction in tumor and lung metastasize sizes without side effects .

Metabolic Pathways

It is known that this compound interacts with galectin-1, a protein involved in various cellular processes .

Transport and Distribution

It is known that this compound is rapidly absorbed and distributed after single subcutaneous administration .

Subcellular Localization

It is known that this compound binds directly to galectin-1, a protein that can be found in various compartments within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

OTX-008 is synthesized through a series of chemical reactions involving calixarene derivatives. The synthesis typically involves the functionalization of calixarene with specific substituents that enhance its binding affinity to galectin-1 . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for OTX-008 are not widely documented, the compound is generally produced in controlled laboratory settings for research purposes. The production process involves multiple purification steps to ensure high purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

OTX-008 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei der Synthese und Modifikation von OTX-008 sind organische Lösungsmittel wie Ethanol und Dimethylsulfoxid (DMSO) sowie Katalysatoren, die die Reaktionen erleichtern . Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die Ausbeute und Reinheit des Produkts zu optimieren .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit OTX-008 gebildet werden, sind typischerweise Derivate mit verbesserter biologischer Aktivität und Spezifität für Galectin-1 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von OTX-008

OTX-008 ist einzigartig in seiner selektiven Hemmung von Galectin-1, einem Ziel, das von anderen antineoplastischen Mitteln nicht üblicherweise angegriffen wird . Diese Spezifität ermöglicht eine gezielte Unterbrechung von Galectin-1-vermittelten Prozessen, wodurch möglicherweise Nebenwirkungen reduziert und therapeutische Ergebnisse verbessert werden .

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[[26,27,28-tris[2-[2-(dimethylamino)ethylamino]-2-oxoethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl]oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H72N8O8/c1-57(2)25-21-53-45(61)33-65-49-37-13-9-14-38(49)30-40-16-11-18-42(51(40)67-35-47(63)55-23-27-59(5)6)32-44-20-12-19-43(52(44)68-36-48(64)56-24-28-60(7)8)31-41-17-10-15-39(29-37)50(41)66-34-46(62)54-22-26-58(3)4/h9-20H,21-36H2,1-8H3,(H,53,61)(H,54,62)(H,55,63)(H,56,64) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQVAQQNDZCZBSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)COC1=C2CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5OCC(=O)NCCN(C)C)CC1=CC=C2)OCC(=O)NCCN(C)C)OCC(=O)NCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H72N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

937.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286936-40-1 | |

| Record name | OTX-008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286936401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OTX-008 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OTX-008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JI63CFH5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

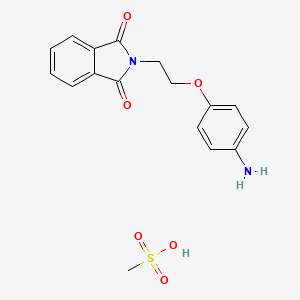

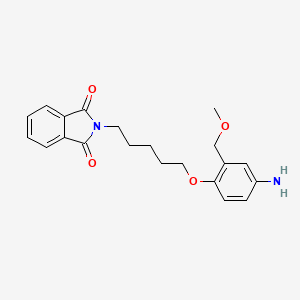

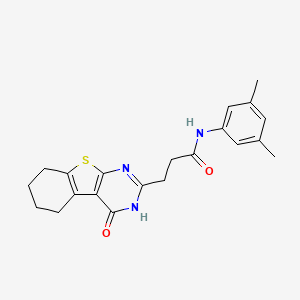

![6,7-dimethoxy-2-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1H-quinazolin-4-one](/img/structure/B1677731.png)